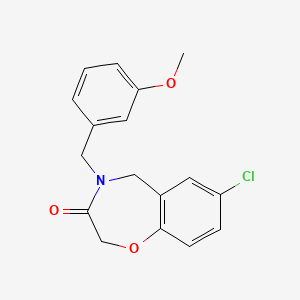

7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as 7-chloro-4-MBO, is an important intermediate in the synthesis of a variety of compounds used in the pharmaceutical industry. It is a heterocyclic compound with a unique structure which makes it a valuable starting material for the synthesis of a variety of drugs. 7-chloro-4-MBO is a key intermediate in the synthesis of drugs such as the anti-inflammatory drug celecoxib, the anticonvulsant pregabalin, and the antidiabetic drug rosiglitazone. 7-chloro-4-MBO has also been used in the synthesis of other compounds such as antibiotics, antifungals, and anticancer drugs.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

The review by Kawase, Saito, and Motohashi (2000) explores the structure-activity relationships of 3-benzazepines, highlighting their cytotoxicity to human promyelotic leukemia HL-60 cells and the generation of radicals that contribute to their anticancer activity. These findings suggest that benzoxazepine derivatives, including those structurally related to 7-chloro-4-(3-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, could have potential applications in cancer research and therapy (Kawase, Saito, & Motohashi, 2000).

Environmental and Ecotoxicological Studies

A study on parabens, which are structurally distinct but share some functional similarities with benzoxazepines, by Haman, Dauchy, Rosin, and Munoz (2015), discusses the occurrence, fate, and behavior of parabens in aquatic environments. This research provides a framework for understanding how similar compounds might behave in environmental settings and their potential ecotoxicological impacts, which could be relevant for studying the environmental aspects of benzoxazepines (Haman, Dauchy, Rosin, & Munoz, 2015).

Enzymatic Treatment of Organic Pollutants

The applications of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes, as reviewed by Husain and Husain (2007), might offer insights into potential research applications for similar compounds. This approach highlights the broader utility of compounds in environmental remediation and the degradation of pollutants, suggesting a possible research avenue for benzoxazepines and their derivatives in facilitating the enzymatic breakdown of organic contaminants (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

7-chloro-4-[(3-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-15-4-2-3-12(7-15)9-19-10-13-8-14(18)5-6-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZZSNDZXRATRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)

![2-Pyrrolidinecarboxamide, N-[(1S,2R)-2,3-dihydro-2-(2-propyn-1-yloxy)-1H-inden-1-yl]-, (2S)-, 2,2,2-trifluoroacetate](/img/structure/B2884286.png)

![N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2884290.png)